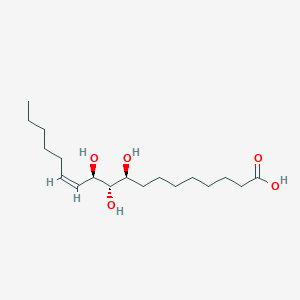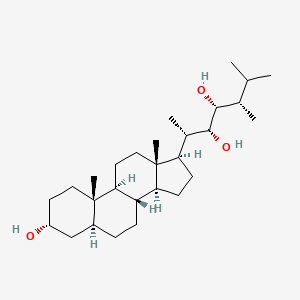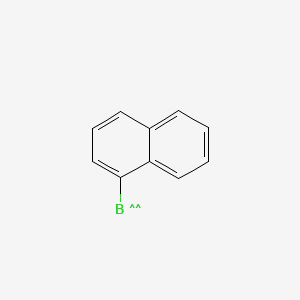
1-Naphthylborylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-naphthylborylene is a boranylidene.
Scientific Research Applications
Anisotropic Rotations in 1-Naphthylamine
Research on 1-naphthylamine, a compound related to 1-naphthylborylene, showed its rotational motions in propylene glycol. Steady-state fluorescence polarization measurements and differential polarized phase fluorometry revealed anisotropic rotations and the existence of an excited state generated preferentially by excitation at the edge of the absorption spectrum, where the transition moments in both absorption and emission are perpendicular to the plane of the aromatic rings (Valeur & Weber, 1977).
Synthesis of Naphthylene-Based Ladder Polymers
Novel arylene ladder polymers incorporating conjugated naphthylene building blocks, closely related to 1-naphthylborylene, were synthesized using microwave-assisted procedures. These polymers showed characteristic spectral shapes with a steep absorption edge and a vibronic fine structure, indicating their application in optoelectronic materials (Nehls et al., 2005).
Development of Polymeric Sensors
A polymeric sensor with a pseudorotaxane-like architecture was developed from 1,5-diaminonaphthalene end-functionalized poly(N-isopropyl)acrylamide. This sensor, utilizing a naphthalene-based unit similar to 1-naphthylborylene, can detect changes in temperature and pH in water with a visible readout, indicating its potential in environmental sensing applications (Malfait et al., 2015).
Synthesis of Optically Active Polymers
An optically active organosilicon compound, closely related to the structure of 1-naphthylborylene, was used to synthesize optically active and isotactic polyethylene. This demonstrates the potential of naphthylborylene-related compounds in creating optically active and highly stereoregular polymers for advanced material applications (Li & Kawakami, 1998).
properties
Product Name |
1-Naphthylborylene |
|---|---|
Molecular Formula |
C10H7B |
Molecular Weight |
137.98 g/mol |
InChI |
InChI=1S/C10H7B/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
KCPHBTFDXKUVCY-UHFFFAOYSA-N |
SMILES |
[B]C1=CC=CC2=CC=CC=C12 |
Canonical SMILES |
[B]C1=CC=CC2=CC=CC=C12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






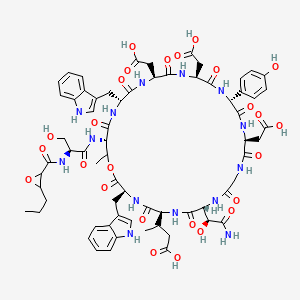
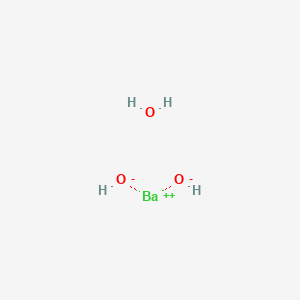
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B1256789.png)
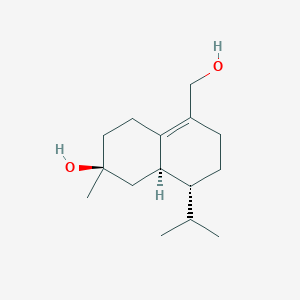

![2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)

![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1256800.png)
![4-[6-Amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzaldehyde](/img/structure/B1256801.png)
